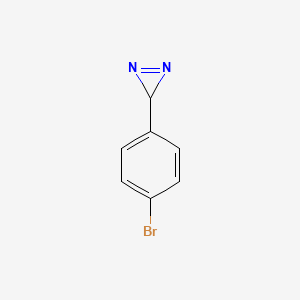

3-(4-bromophenyl)-3H-diazirine

Description

Historical Context and Evolution of Diazirine Research

The journey into diazirine chemistry began with the discovery of their precursors, diaziridines, which were independently reported by several research groups in the late 1950s. islandarchives.ca These highly strained, three-membered rings containing two nitrogen atoms were initially explored for their unique structural and reactive properties. A pivotal advancement came with the development of methods to oxidize diaziridines, leading to the formation of the corresponding diazirines—the cyclic isomers of diazo compounds. nottingham.ac.uk

Early research focused on understanding the fundamental chemistry of these molecules, including their synthesis and decomposition pathways. A significant one-step method for creating halodiazirines from amidine precursors, known as the Graham reaction, made these compounds more accessible than their trifluoromethyl analogs. ulaval.ca Over the decades, the focus of diazirine research has shifted from fundamental studies to a wide array of applications, particularly driven by the discovery of their utility as photo-activated carbene precursors. This evolution has positioned diazirines, including aryl-substituted variants like 3-(4-bromophenyl)-3H-diazirine, as indispensable tools in modern chemical research.

Fundamental Role of Diazirines as Photoreactive Precursors

The primary significance of diazirines lies in their function as highly efficient photoreactive precursors for carbenes. researchgate.net Upon irradiation with ultraviolet (UV) light, typically in the 350-380 nm range, diazirines extrude a molecule of dinitrogen (N₂) to generate a highly reactive carbene species. nottingham.ac.ukresearchgate.net This process is central to their application in photoaffinity labeling (PAL). core.ac.uk

In PAL, a molecule of interest is derivatized with a diazirine-containing photophore. core.ac.uk This "probe" is introduced to a biological system where it can interact with its target (e.g., a protein receptor). Subsequent UV irradiation triggers the in-situ generation of the carbene, which can then form a covalent bond by inserting into nearby C-H, O-H, or N-H bonds. rsc.orgnih.gov This proximity-dependent labeling allows for the identification of binding partners and the mapping of interaction sites within complex biological matrices. nih.gov

Diazirines offer distinct advantages over other carbene precursors like diazo compounds. They are generally more stable, especially in acidic or basic conditions, and less toxic, which is crucial for biological applications. encyclopedia.pub While carbenes generated from diazirines can be quenched by water, which may lower crosslinking yields, this property is also advantageous as it minimizes non-specific labeling. nottingham.ac.uk

Structural and Electronic Features of Aryl-Substituted Diazirines

The properties of a diazirine are significantly influenced by the substituents attached to the carbon of the three-membered ring. In aryl-substituted diazirines, such as this compound, the aromatic ring plays a crucial role in the molecule's stability and photoreactivity.

The electronic nature of the substituents on the aryl ring can modulate the activation energy and the properties of the resulting carbene. Studies have shown that both electron-rich and highly electron-poor aryl diazirines exhibit strong absorbance in the typical activation window of 320-410 nm. rsc.org The substituent at the 3-position (the carbon of the diazirine ring) is also critical. For instance, the introduction of a trifluoromethyl (CF₃) group, as seen in the widely studied 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD), enhances the stability of the diazirine and reduces the likelihood of unwanted rearrangement reactions of the generated carbene. rsc.org

In contrast, 3-halo-3-aryldiazirines, such as the chloro-analogue 3-chloro-3-(4-bromophenyl)-3H-diazirine, are also significant carbene precursors. ulaval.ca The halogen substituent influences the reactivity of the resulting halocarbene. These carbenes readily participate in reactions like cyclopropanation with alkenes. ulaval.ca The electronic properties of the aryl substituent in these systems also affect reactivity; for example, electron-withdrawing groups on the aryl ring can lead to increased yields in cyclopropanation reactions. ulaval.ca The photolysis of arylchlorodiazirines generates arylchlorocarbenes, which have been studied for their reactions with various nucleophiles. cdnsciencepub.com

The table below compares key features of different substituents at the 3-position of aryl diazirines, providing context for the properties of this compound.

| Substituent at C3 | Key Features & Properties | Common Applications |

| -H (as in 3-phenyl-3H-diazirine) | Parent aryl diazirine. The resulting phenylcarbene is highly reactive. The corresponding diazo isomer (phenyldiazomethane) is unstable and explosive. nih.gov | Biocatalytic carbene transfer. nih.gov |

| -Cl (as in 3-chloro-3-aryldiazirines) | Readily synthesized via the Graham reaction. ulaval.ca Generates highly reactive arylchlorocarbenes upon photolysis. cdnsciencepub.com Subject to thermal decomposition. cdnsciencepub.com | Cyclopropanation of alkenes, ulaval.ca mechanistic studies of carbene reactions. cdnsciencepub.comresearchgate.net |

| -CF₃ (as in 3-aryl-3-trifluoromethyl-diazirines) | Increased stability compared to non-fluorinated analogues. nottingham.ac.uk Reduces unwanted carbene rearrangements. rsc.org Widely used in photoaffinity labeling. encyclopedia.pub | Photoaffinity labeling (PAL), researchgate.net polymer crosslinking, rsc.org surface chemistry. encyclopedia.pub |

Overview of Research Trajectories for this compound

While extensive research has been conducted on its trifluoromethyl and chloro analogues, specific studies focusing solely on This compound are less prevalent in the literature. However, based on the established chemistry of related compounds, its primary research trajectory is as a versatile chemical building block.

The key feature of this molecule is the presence of the 4-bromophenyl group. The bromine atom serves as a valuable synthetic handle for further functionalization, most notably through metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.netnih.gov This allows for the "late-stage" incorporation of the diazirine photophore into more complex molecules.

For example, the closely related 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is explicitly marketed as a Suzuki-Miyaura compatible building block for designing photoaffinity probes. researchgate.netuchicago.edu Researchers have developed diazirine-tolerant coupling conditions using this reagent, demonstrating its utility in efficiently constructing complex probes with minimal degradation of the photoreactive diazirine ring. researchgate.netnih.gov

Similarly, 3-chloro-3-(4-bromophenyl)-3H-diazirine has been synthesized and used as a precursor in organic synthesis. nottingham.ac.uk Its synthesis from 4-bromobenzamidine hydrochloride has been documented, and it serves as a source for 4-bromophenylchlorocarbene upon photolysis. nottingham.ac.ukuchicago.edu

Therefore, the primary research value of This compound lies in its potential as a precursor to more complex photoaffinity probes and functional molecules. The bromo-substituent allows it to be coupled to a ligand of interest, while the diazirine group provides the photoreactive functionality necessary for applications in chemical biology and materials science. Future research will likely focus on leveraging this dual functionality to create novel tools for studying molecular interactions.

Structure

3D Structure

Properties

CAS No. |

2708180-61-2 |

|---|---|

Molecular Formula |

C7H5BrN2 |

Molecular Weight |

197.03 g/mol |

IUPAC Name |

3-(4-bromophenyl)-3H-diazirine |

InChI |

InChI=1S/C7H5BrN2/c8-6-3-1-5(2-4-6)7-9-10-7/h1-4,7H |

InChI Key |

XGPDLSJEDYBRJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2N=N2)Br |

Origin of Product |

United States |

Photochemistry and Mechanistic Investigations of 3 4 Bromophenyl 3h Diazirine

Photolytic Generation of Reactive Intermediates from Diazirines

Upon absorption of ultraviolet light, typically around 350-360 nm, the strained three-membered ring of a diazirine molecule is promoted to an excited state. rsc.org From this excited state, it undergoes rapid transformation to produce highly reactive intermediates. The primary photochemical processes involve two competing pathways: the direct extrusion of molecular nitrogen to form a carbene, and isomerization to a more stable, linear diazoalkane, which can itself be photolyzed to generate the same carbene. dntb.gov.ua

The principal and most direct pathway following photoexcitation of a 3-aryl-3-(trifluoromethyl)diazirine is the irreversible loss of a molecule of dinitrogen (N₂) to generate a highly reactive singlet carbene intermediate. researchgate.net This process is exceptionally rapid and is responsible for the utility of diazirines in applications requiring instantaneous generation of a reactive species. For the parent compound, 3-phenyl-3-(trifluoromethyl)diazirine, it has been determined that this direct carbene formation accounts for approximately 65% of the initial photoproducts. researchgate.net The resulting carbene, in this case, 4-bromophenyl(trifluoromethyl)carbene, is a potent electrophile that can readily undergo insertion into various chemical bonds, including C-H, O-H, and N-H bonds in its immediate vicinity. nih.gov This high reactivity with low selectivity is a key feature exploited in photoaffinity labeling experiments. nih.gov

The substituents on the diazirine ring play a critical role in modulating the properties of both the parent molecule and the reactive intermediates. The trifluoromethyl (CF₃) group is particularly significant; its strong electron-withdrawing nature enhances the thermal stability of the diazirine ring, preventing premature decomposition. researchgate.net Furthermore, the CF₃ group discourages common carbene rearrangement reactions, thereby increasing the yield of desired insertion products. researchgate.net

The nature of the substituent on the aromatic ring also exerts a strong influence. Electron-withdrawing groups, such as the bromine atom in 3-(4-bromophenyl)-3H-diazirine, can affect the stability of the diazirine. For instance, replacing the phenyl ring of 3-trifluoromethyl-3-phenyldiazirine with more electron-withdrawing rings like pyridine (B92270) or pyrimidine (B1678525) has been shown to enhance stability towards ambient light. nih.gov Conversely, electron-donating groups on the aryl ring are reported to lower the activation energy for carbene formation and favor a singlet ground state for the resulting carbene, which is crucial for efficient C-H insertion reactions. acs.org The interplay between these electronic effects allows for the fine-tuning of the diazirine's photochemical properties for specific applications.

Detailed Mechanistic Elucidation through Spectroscopic and Computational Approaches

To unravel the complex sequence of events that occur on ultrashort timescales following photoexcitation, researchers employ a combination of advanced spectroscopic techniques and computational modeling. These methods provide invaluable insights into the lifetimes, structures, and reaction pathways of the transient species involved.

Ultrafast laser flash photolysis is a powerful technique for directly observing the formation and decay of short-lived intermediates in real-time. Studies on arylhalodiazirines, including bromophenyl diazirine, have provided critical data on the dynamics of the photochemical processes. acs.orgresearchgate.net Upon excitation with a femtosecond laser pulse (e.g., at 270 nm), the decay of the parent diazirine is observed, which correlates directly with the appearance of the corresponding arylcarbene. acs.orgresearchgate.net

The transient decay kinetics are often complex and can be fitted to biexponential functions, indicating multiple relaxation pathways or sequential intermediates. For bromophenyl diazirine, two primary decay lifetimes have been identified, representing the rapid initial photochemical events. acs.orgresearchgate.net

| Transient Species | Excitation Wavelength (λex) | Lifetime (τ) | Detection Method |

|---|---|---|---|

| Bromophenyl diazirine excited state | 270 nm | τ1 ≈ 0.3–10 ps | Transient Absorption Spectroscopy |

| Ring-opened zwitterionic species | 270 nm | τ2 ≈ 10–350 ps | Transient Absorption Spectroscopy |

Data derived from ultrafast spectroscopic studies on arylhalodiazirines, including bromophenyl diazirine. acs.orgresearchgate.net The lifetimes are dependent on the specific halogen and solvent used.

| Photochemical Pathway | Rate Constant Symbol | Description | Relative Yield (Illustrative) |

|---|---|---|---|

| Diazirine → Diazoalkane + N₂ | k₁ | Rate of photoisomerization | ~35% |

| Diazirine → Carbene + N₂ | k₃ | Rate of direct carbene formation | ~65% |

| Diazoalkane → Carbene + N₂ | k₂ | Rate of carbene formation from diazo | - |

This table presents a generalized kinetic model for diazirine photodecomposition. The relative yields are based on data for the analogous 3-phenyl-3-(trifluoromethyl)diazirine. researchgate.net The specific rate constants (k) are dependent on factors such as light intensity and quantum yield.

Quantum Chemical Calculations on Reaction Coordinates and Transition States

Quantum chemical calculations are indispensable tools for mapping the potential energy surfaces of photochemical reactions. They provide detailed insights into the structures of transient intermediates, the geometries of transition states, and the energy barriers that govern reaction pathways, which are often inaccessible through experimental means alone.

While specific computational studies exclusively targeting this compound are not extensively documented in the literature, the behavior of this system can be reliably inferred from calculations on phenylcarbene and other substituted analogues. acs.org Density Functional Theory (DFT), particularly using functionals like B3LYP, and high-level ab initio methods such as Complete Active Space Self-Consistent Field (CASSCF) or Coupled Cluster (CCSD(T)) are standard approaches for investigating such systems. wikipedia.orgnih.gov

These computational methods are employed to:

Optimize Geometries: Determine the ground-state geometries of the diazirine, the transient diazo intermediate, and the singlet and triplet states of the 4-bromophenylcarbene.

Calculate Reaction Energetics: Compute the activation energy barriers for the key reaction steps, such as N-H, O-H, or C-H insertion reactions of the carbene. For instance, calculations on similar carbene insertion reactions involve locating the three-centered transition state and calculating its energy relative to the separated reactants. acs.org

Determine Singlet-Triplet Energy Gaps (ΔE_ST): The energy difference between the singlet and triplet states of 4-bromophenylcarbene is a critical parameter that dictates its reactivity. Computational studies on substituted phenylcarbenes have shown that substituents significantly influence this gap. acs.org Electron-donating groups tend to stabilize the singlet state, while the effect of a halogen like bromine is more nuanced, involving both inductive and mesomeric effects. A smaller ΔE_ST can facilitate intersystem crossing and influence the reaction product distribution.

A hypothetical DFT study on the C-H insertion of 4-bromophenylcarbene into methane (B114726) would involve the computational steps outlined in the table below.

| Computational Step | Objective | Typical Method | Expected Outcome |

| Geometry Optimization | Find the lowest energy structures of reactants (carbene, methane) and the product (insertion adduct). | B3LYP/6-31G(d) | Optimized Cartesian coordinates and electronic energies. |

| Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | B3LYP/6-31G(d) with Opt=TS | Geometry of the three-centered C-H-C transition state. |

| Frequency Calculation | Characterize stationary points as minima (zero imaginary frequencies) or transition states (one imaginary frequency). | B3LYP/6-31G(d) Freq | Vibrational frequencies confirming the nature of the optimized structures. |

| IRC Calculation | Confirm that the transition state connects the correct reactants and products. | IRC (Intrinsic Reaction Coordinate) | A map of the minimum energy path from reactants to products through the transition state. |

| Single-Point Energy | Refine the energies using a larger basis set for higher accuracy. | B3LYP/6-311+G(d,p) | More accurate activation and reaction energies. |

This table represents a standard computational workflow for studying carbene insertion reactions.

Conical intersections are points of degeneracy between two electronic potential energy surfaces, which provide highly efficient, radiationless pathways for a molecule to transition from an excited state back to the ground state. In the photochemistry of diazirines, conical intersections are believed to play a crucial role in the ultrafast extrusion of N2 and the formation of the carbene. researchgate.net

Characterizing these intersections for this compound would require advanced multireference computational methods like CASSCF. Such a study would identify the specific molecular geometries where the excited state potential energy surface (e.g., S1) crosses the ground state surface (S0), facilitating the rapid dissociation of the C-N bonds and release of nitrogen gas. While specific data for the 4-bromo derivative is not available, this mechanism is considered a general feature of aryl diazirine photolysis.

Reactivity of Photogenerated Carbenes

The photogeneration of 4-bromophenylcarbene from this compound produces a highly reactive species capable of undergoing a variety of chemical transformations. The carbene, particularly in its singlet state, can participate in concerted insertion and addition reactions. The triplet carbene behaves more like a diradical, often reacting via abstraction-recombination pathways.

A hallmark reaction of carbenes is their ability to insert into carbon-hydrogen single bonds, a transformation that converts an alkane into a more functionalized product. figshare.com This reaction is typically unselective for simple carbenes but shows some preference for more electron-rich C-H bonds. acs.org The generally accepted order of reactivity for singlet carbene insertion is:

Tertiary (3°) C-H > Secondary (2°) C-H > Primary (1°) C-H

This selectivity arises from the stabilization of the transition state, where the carbon atom bears some partial positive charge. Photolysis of this compound in the presence of an alkane like 2-methylbutane would be expected to yield a mixture of insertion products, with insertion into the tertiary C-H bond being the major pathway.

| C-H Bond Type | Substrate Example | Expected Major Product |

| Primary (1°) | Propane | 1-(4-Bromophenyl)butane |

| Secondary (2°) | Propane | 2-(4-Bromophenyl)butane |

| Tertiary (3°) | Isobutane | 2-(4-Bromophenyl)-2-methylpropane |

This table illustrates the expected selectivity of 4-bromophenylcarbene in C-H insertion reactions based on general principles.

4-Bromophenylcarbene reacts readily with molecules containing heteroatoms with lone pairs and acidic protons, such as alcohols (O-H bonds) and amines (N-H bonds). These insertion reactions are typically very fast and efficient.

Studies on the closely related 3-(4-tolyl)-3-(trifluoromethyl)diazirine have demonstrated this reactivity pattern. nih.gov Photolysis in the presence of methanol (B129727) resulted in an O-H insertion product, while reaction with diethylamine (B46881) yielded the corresponding N-H insertion adduct. nih.gov By analogy, the reactions of 4-bromophenylcarbene are expected to proceed as follows:

O-H Insertion: Reaction with an alcohol (R-OH) yields an ether. For example, with methanol, it would form 1-bromo-4-(methoxymethyl)benzene.

N-H Insertion: Reaction with a primary or secondary amine (R2NH) yields a more substituted amine. For example, with diethylamine, it would form N-(4-bromobenzyl)-N-ethylethanamine.

These reactions are presumed to occur via the initial formation of an ylide intermediate through the attack of the nucleophilic heteroatom on the electrophilic carbene, followed by a rapid proton transfer.

| Reagent | Bond Type | Expected Product |

| Water (H₂O) | O-H | (4-Bromophenyl)methanol |

| Methanol (CH₃OH) | O-H | 1-Bromo-4-(methoxymethyl)benzene |

| Diethylamine ((CH₃CH₂)₂NH) | N-H | N-(4-Bromobenzyl)-N-ethylethanamine |

This table summarizes the expected products from the insertion of 4-bromophenylcarbene into common O-H and N-H bonds.

In the absence of an external trapping agent, aryl carbenes like 4-bromophenylcarbene can undergo intramolecular rearrangement. The most prominent rearrangement pathway for phenylcarbene itself is the ring expansion to form cycloheptatetraene. acs.orgacs.org This process, often referred to as a Buchner ring expansion, is believed to proceed through an initial cyclopropanation of the aromatic ring to form a highly strained bicyclo[4.1.0]hepta-2,4,6-triene intermediate (a norcaradiene). wikipedia.orgwikipedia.org This intermediate then undergoes a thermally allowed electrocyclic ring-opening to yield the seven-membered ring product.

For 4-bromophenylcarbene, this rearrangement would lead to the formation of a brominated cycloheptatetraene isomer. The equilibrium between the norcaradiene and cycloheptatriene (B165957) forms can be influenced by substituents on the ring. wikipedia.org This intramolecular pathway is a competing reaction that can reduce the yield of intermolecular insertion or addition products, particularly in dilute solutions or the gas phase.

Thermal Decomposition Pathways and Stability Considerations

The thermal stability and decomposition pathways of this compound are critical aspects of its chemical behavior, dictating its utility as a carbene precursor. While specific kinetic data for the thermal decomposition of this compound is not extensively documented in publicly available literature, the general principles governing the thermolysis of aryl-substituted diazirines provide a framework for understanding its behavior.

The thermal decomposition of diazirines is a unimolecular process that typically proceeds through one of two primary pathways: direct extrusion of nitrogen to form a carbene intermediate, or isomerization to a more stable diazo compound, which can then subsequently lose nitrogen to form the same carbene. The preferred pathway is influenced by the substituents on the diazirine ring and the reaction conditions, such as solvent polarity.

For aryl-substituted diazirines, the decomposition mechanism is understood to involve a transition state with significant radical character. The stability of this transition state is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromine atom in the para position of this compound, can impact the rate of decomposition. Studies on series of substituted 3-chloro-3-aryldiazirines have shown that the nature of the substituent affects the kinetics of thermolysis. researchgate.netrsc.org

The primary product of the thermal decomposition of this compound is the corresponding 4-bromophenylcarbene. This highly reactive intermediate can then undergo various subsequent reactions, including insertion into C-H and O-H bonds, or addition to π-systems. The exact products formed will depend on the solvent and any trapping agents present in the reaction mixture.

The stability of diazirines is a key consideration for their synthesis, storage, and application. While generally more stable than their linear diazo isomers, diazirines are energetic compounds and should be handled with care. The presence of the aryl group in this compound is expected to confer a degree of resonance stabilization to the molecule. However, like all diazirines, it is susceptible to decomposition upon heating.

In the absence of specific experimental data for this compound, a comparative analysis with other 3-aryl-3H-diazirines is necessary. The following table summarizes general findings for the thermal decomposition of related compounds, which can be used to infer the likely behavior of the title compound.

| Compound Class | Typical Decomposition Temperature Range (°C) | Primary Intermediate | Influence of Substituents |

| 3-Aryl-3H-diazirines | 60 - 130 | Arylcarbene | Electron-withdrawing groups can affect the rate of decomposition. |

| 3-Chloro-3-aryldiazirines | 60 - 100 | Arylchlorocarbene | Substituent position (meta vs. para) influences decomposition kinetics. researchgate.netrsc.org |

| 3-Alkyl-3-aryldiazirines | 80 - 130 | Alkylarylcarbene | Isomerization to diazo compound can be a competing pathway. researchgate.net |

It is important to note that these are general ranges and the precise thermal stability of this compound would need to be determined experimentally. Such studies would involve techniques like differential scanning calorimetry (DSC) to determine the onset of decomposition and kinetic experiments to measure the rate constants at various temperatures, allowing for the calculation of activation parameters.

Advanced Spectroscopic Characterization and Structural Analysis of 3 4 Bromophenyl 3h Diazirine

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of 3-(4-bromophenyl)-3H-diazirine would display characteristic absorption bands corresponding to the vibrations of its specific structural components. Key expected absorptions include C-H stretching from the aromatic ring, C=C stretching vibrations within the ring, the N=N stretch of the diazirine ring, and the C-Br stretch. The N=N stretching vibration in diazirines is particularly diagnostic, though its intensity can vary.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 |

| N=N Stretch | Diazirine | ~1580 |

| Aromatic C-H Bend (out-of-plane) | Ar-H | ~830 (para-disubstitution) |

| C-Br Stretch | Ar-Br | 1100 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. For this compound, the spectrum is dominated by π→π* transitions associated with the bromophenyl chromophore. More significantly, diazirines possess a characteristic weak n→π* electronic transition associated with the N=N double bond, which occurs at longer wavelengths (typically 350–380 nm). rsc.orgrsc.org

This long-wavelength absorption is crucial for the compound's primary application as a photoaffinity label. acs.org Irradiation within this absorption band initiates the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate. wikipedia.orgrsc.org UV-Vis spectroscopy is therefore an indispensable tool for monitoring this photochemical reaction in real-time, allowing researchers to quantify the rate of diazirine decomposition upon exposure to UV light. rsc.org

| Electronic Transition | Chromophore | Approximate λₘₐₓ (nm) | Significance |

|---|---|---|---|

| π→π | Bromophenyl Ring | ~200-280 | Characteristic of the aromatic system |

| n→π | Diazirine (N=N) | ~350-380 | Weak absorption responsible for photoactivation |

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and structural analysis through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. acs.org This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, providing a definitive marker for the presence of a single bromine atom in an ion. researchgate.net

Fragmentation pathways under techniques like electron ionization (EI) would likely involve the loss of N₂ to form the carbene radical cation, followed by further fragmentation of the bromophenyl ring. Predicted m/z values for various adducts under softer ionization techniques are available from chemical databases. uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 196.97089 |

| [M+Na]⁺ | 218.95283 |

| [M+K]⁺ | 234.92677 |

| [M]⁺ | 195.96306 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While no publicly available crystal structure for this compound itself has been reported, analysis of similar bromophenyl compounds demonstrates the power of this technique. nih.gov

A successful crystallographic analysis of this compound would provide precise, unambiguous data on bond lengths, bond angles, and torsion angles. This would confirm the geometry of the strained three-membered diazirine ring and its spatial relationship to the planar bromophenyl group. Furthermore, it would reveal details about the intermolecular interactions, such as π-stacking or halogen bonding, that govern the packing of molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for computational modeling of its reactivity.

Applications in Chemical Research and Methodology Development

Design and Synthesis of Photoaffinity Probes (PAPs) Incorporating the Diazirine Moiety

Photoaffinity probes (PAPs) are powerful tools used to identify and study molecular interactions, particularly between small molecules and proteins. nih.gov These probes are designed with three key components: a ligand group that recognizes a specific biological target, a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation, and a photoactivatable group that can form a covalent bond with the target upon light activation. researchgate.net Diazirines, especially aryl diazirines, are highly effective photoactivatable groups due to their small size, which minimizes perturbation of the ligand's binding properties, and their chemical stability in the dark. beilstein-journals.orgnih.gov

The 3-(4-bromophenyl)-3H-diazirine moiety is a particularly useful building block for constructing PAPs. sigmaaldrich.comsigmaaldrich.com Its utility stems from the bromine atom on the phenyl ring, which serves as a convenient point of attachment for incorporating the diazirine into more complex molecules.

The covalent attachment, or conjugation, of the diazirine unit to a ligand is a critical step in the synthesis of a photoaffinity probe. The bromine atom of this compound and its derivatives makes it ideally suited for modern cross-coupling reactions.

One of the most powerful and widely used methods is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction efficiently forms a new carbon-carbon bond between the bromophenyl group of the diazirine and a boronic acid or ester on the ligand framework. Researchers have developed specific conditions for this reaction that are mild enough to be tolerated by the sensitive diazirine ring, enabling its efficient and scalable incorporation into diverse molecular architectures. nih.govsigmaaldrich.com

Beyond cross-coupling, other standard synthetic methods can be employed for conjugation, depending on the functional groups present on the ligand. These include:

Amide bond formation: If the diazirine building block is synthesized with a carboxylic acid or amine substituent, it can be readily coupled to a corresponding amine or carboxylic acid on the ligand using standard peptide coupling reagents.

Ether or ester linkages: Functionalization of the phenyl ring with a hydroxyl or carboxylic acid group allows for the formation of ether or ester bonds to connect the diazirine to the ligand.

These versatile conjugation strategies allow chemists to strategically position the photoactivatable diazirine group within a ligand structure to effectively capture its binding partners.

Photoaffinity labeling (PAL) is a powerful technique used to convert non-covalent molecular interactions into stable covalent bonds. nih.govwikipedia.org The process begins with the introduction of a PAP into a biological system, such as a cell lysate or living cells. nih.gov The ligand portion of the probe binds reversibly to its target protein. Upon irradiation with UV light (typically around 350 nm), the diazirine ring absorbs the energy and rapidly extrudes a molecule of nitrogen gas (N₂), generating a highly reactive carbene intermediate. wikipedia.orgresearchgate.net This carbene then instantaneously reacts with nearby amino acid residues at the binding site, forming a permanent covalent bond and "labeling" the target protein. biologiachile.clnih.gov

The covalently tagged proteins can then be isolated using the probe's reporter tag and identified through techniques like mass spectrometry, revealing the direct targets of the ligand in a complex biological environment. researchgate.net

| Feature | Description | Reference |

|---|---|---|

| Activation | Triggered by UV light (~350 nm), providing temporal control over the labeling reaction. | wikipedia.orgresearchgate.net |

| Reactive Intermediate | Generates a highly reactive carbene that can insert into strong C-H, O-H, and N-H bonds. | wikipedia.orgnih.gov |

| Small Size | The diazirine group is small, minimizing interference with the natural ligand-target interaction. | nih.gov |

| Stability | Chemically stable in the absence of light, allowing for probe handling and incubation before activation. | biologiachile.clresearchgate.net |

The key to PAL is the formation of a covalent bond between the probe and its target. This process is driven by the chemistry of the carbene generated from the diazirine. Upon photolysis, the diazirine extrudes N₂ to form a singlet carbene, a species with a vacant p-orbital and a lone pair of electrons on the carbon atom. nih.govresearchgate.net

This electrophilic and highly energetic intermediate is not selective and can insert into a wide variety of chemical bonds that are typically unreactive, including the C-H bonds of aliphatic amino acid side chains (like leucine (B10760876) and valine) and the O-H or N-H bonds of polar residues (like serine and lysine). wikipedia.orgnih.gov This indiscriminate reactivity is a major advantage of diazirine-based PAL, as it allows for the labeling of virtually any amino acid present at the binding site. biologiachile.cl The reaction is extremely fast, ensuring that labeling occurs before the probe can diffuse away from the target, thus providing a precise snapshot of the molecular interaction. nih.gov

PAL is a cornerstone technique for elucidating the interactions between small molecules and their protein targets (the "interactome"). nih.gov By using a PAP derived from this compound, researchers can answer fundamental questions in chemical biology and drug discovery:

Target Identification: For a new drug candidate or bioactive molecule discovered through phenotypic screening, PAL can identify its direct protein target(s), which is the crucial first step in understanding its mechanism of action. nih.gov

Binding Site Characterization: After a target has been labeled, enzymatic digestion followed by mass spectrometry can pinpoint the exact amino acid residues that were modified by the probe. This provides high-resolution information about the ligand's binding pocket on the protein surface.

Off-Target Profiling: PAL can also identify unintended binding partners ("off-targets") of a drug, which is critical for understanding and predicting potential side effects. nih.gov

Photoaffinity Labeling (PAL) as a Research Methodology

Utilization as Versatile Carbene Precursors in Synthetic Organic Chemistry

Beyond their use in biological contexts, diazirines are valuable reagents in synthetic organic chemistry as clean and efficient sources of carbenes. wikipedia.org Upon thermal or photochemical activation, they release nitrogen gas and generate a carbene that can be trapped in a variety of chemical transformations. nih.gov Aryl carbenes, such as the (4-bromophenyl)carbene generated from this compound, can participate in reactions like cyclopropanation of olefins, insertion into C-H and X-H bonds, and formal C-C bond insertions. nih.govacs.org

The use of diazirines as carbene precursors offers advantages over other methods, such as the decomposition of diazo compounds, due to their greater stability and ease of handling. nih.gov

A significant challenge and area of active research in organic synthesis is the control of stereochemistry. Stereoselective reactions create a specific three-dimensional arrangement of atoms in a molecule. While the carbene generated from a simple diazirine is inherently achiral, its subsequent reactions can be influenced to favor the formation of one stereoisomer over another.

Photochemical Cycloaddition and Cyclopropenation Reactions

Upon photolysis, this compound extrudes nitrogen gas to generate 4-bromophenylcarbene, a highly reactive intermediate. This carbene readily participates in cycloaddition reactions with various unsaturated systems, most notably in the cyclopropenation of alkenes. This reaction provides a direct route to functionalized cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules and synthetic intermediates.

The reaction proceeds by the addition of the singlet state of the carbene to the double bond of an alkene. Research has shown that the nature of the substituents on both the aryl ring of the diazirine and the alkene can influence the efficiency and stereoselectivity of the cyclopropanation. For instance, studies on related 3-bromo-3-aryl-3H-diazirines demonstrate that electron-withdrawing groups on the aryl ring can lead to higher yields in reactions with alkenes like styrene (B11656). researchgate.net

The general scheme for the photochemical cyclopropenation of an alkene with this compound is as follows:

Scheme 1: General Photochemical Cyclopropenation Reaction

(Image depicting the reaction of this compound with a generic alkene under UV light to form a cyclopropane derivative and nitrogen gas)

The yields and diastereomeric ratios of these reactions are dependent on the specific alkene used. Below is a table summarizing typical outcomes for the reaction of aryl-substituted halodiazirines with various alkenes, illustrating the general reactivity pattern.

| Diazirine Precursor | Alkene | Yield (%) | Diastereomeric Ratio (trans/cis) |

|---|---|---|---|

| 3-(Bromo)-3-(4-trifluoromethylphenyl)-3H-diazirine | Styrene | 82 | 3:1 - 2:1 |

| 3-(Bromo)-3-(4-methylphenyl)-3H-diazirine | Styrene | 68 | 3:1 - 2:1 |

| 3-(Chloro)-3-(4-chlorophenyl)-3H-diazirine | trans-β-methylstyrene | 52 | Not specified |

| 3-(Chloro)-3-phenyl-3H-diazirine | trans-β-methylstyrene | 66 | Not specified |

Regioselectivity and Diastereoselectivity in Carbene Reactions

The reactions of carbenes generated from diazirines are often characterized by high levels of selectivity. khanacademy.orgRegioselectivity refers to the preference for bond formation at one position over another, while diastereoselectivity refers to the preference for the formation of one diastereomer over another. masterorganicchemistry.comyoutube.com

In the context of cyclopropanation with 4-bromophenylcarbene, regioselectivity becomes relevant when the alkene is unsymmetrical. The addition of the carbene is influenced by both steric and electronic factors of the alkene substituents. Generally, carbenes generated from aryl diazirines are electrophilic and will preferentially attack the more electron-rich carbon of the double bond. nih.gov

Diastereoselectivity is a key feature of singlet carbene additions. The reaction with alkenes is typically a concerted process, meaning the stereochemistry of the alkene is retained in the cyclopropane product. For example, the reaction with a cis-alkene will yield a cis-substituted cyclopropane, and reaction with a trans-alkene will yield a trans-substituted cyclopropane. khanacademy.org In reactions that produce new stereocenters, such as the addition to styrene, a mixture of trans and cis diastereomers can be formed, with the trans isomer often being the major product due to steric repulsion in the transition state. researchgate.net The diastereomeric ratios observed in the reaction of halodiazirines with styrene are typically in the range of 2:1 to 3:1 in favor of the trans isomer. researchgate.net

Factors influencing selectivity include:

Nature of the Carbene: The electronic properties of the substituent on the phenyl ring (e.g., the bromine atom) can modulate the electrophilicity of the carbene.

Alkene Substituents: Electron-donating groups on the alkene can accelerate the reaction, while steric bulk can influence the facial selectivity of the carbene attack. nih.gov

Reaction Conditions: Temperature and solvent can sometimes play a role in the selectivity of carbene reactions, although photochemical reactions are often less sensitive to these parameters.

Development of Advanced Materials via Diazirine-Mediated Functionalization

The ability of this compound to generate carbenes that can insert into C-H and other single bonds makes it a powerful tool for modifying the surfaces of various materials and for altering the properties of polymers.

Surface Modification of Inorganic and Organic Substrates

The 4-bromophenylcarbene generated from this compound can be used to covalently attach this functional group to a wide array of surfaces. The highly reactive carbene can form covalent bonds with the surface of materials that are traditionally considered inert, such as those with abundant C-H bonds. researchgate.net This process, often termed photoaffinity labeling on a macroscopic scale, allows for the introduction of a bromophenyl moiety onto various substrates. sigmaaldrich.com

The bromine atom on the attached group then serves as a versatile chemical handle for further functionalization. For example, it can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach other molecules, polymers, or biomolecules to the surface. This two-step strategy (photochemical attachment followed by chemical modification) is a powerful method for creating bespoke surface properties. This approach can be applied to:

Organic Polymers: Modifying the surfaces of polymers like polyethylene (B3416737) or polypropylene (B1209903) to improve wettability, adhesion, or biocompatibility.

Inorganic Substrates: Functionalizing surfaces like silica, glass, or metals, although the direct insertion into bonds on these surfaces may be less efficient than with C-H bonds.

This method of direct chemical modification allows for the introduction of desired properties, such as a positive charge to enhance cell affinity on biomaterials, without altering the bulk properties of the material. nih.gov

Polymer Crosslinking and Grafting Techniques

One of the most significant applications of diazirine chemistry is in the field of polymer science. Diazirines are used as crosslinking agents to improve the mechanical properties, thermal stability, and solvent resistance of polymers. nih.govresearchgate.net When this compound (or a polymer containing this moiety) is blended with a commodity polymer and irradiated, the resulting carbene inserts into the C-H bonds of adjacent polymer chains, creating covalent crosslinks. nih.govrsc.org

This technique is particularly valuable for crosslinking unfunctionalized polymers that lack reactive groups for traditional crosslinking methods. nih.gov The process is efficient and can be initiated by UV light or moderate heat. sigmaaldrich.com

Polymer grafting is another technique where diazirine chemistry is employed. There are two primary approaches:

"Grafting to": A polymer chain functionalized with a diazirine group is photochemically attached to the surface of a substrate. frontiersin.orgosti.gov

"Grafting from": The diazirine is first used to attach an initiator molecule to a surface. Polymerization is then initiated from these surface-bound sites, growing polymer chains directly from the substrate.

The use of diazirine-containing polymers as crosslinkers has been shown to be highly efficient, with gel fractions reaching up to 95% even at low crosslinker loadings. nih.gov The versatility of this approach allows for the crosslinking of a wide range of polymers, including acrylates, methacrylates, and siloxane-based systems. nih.govresearchgate.net

Novel Reactions Involving Diazirine Ring Transformation

Beyond its role as a carbene precursor, the strained three-membered ring of the diazirine can undergo other chemical transformations, leading to novel reaction pathways and products.

N=N Bond Cleavage Reactions with Organometallic Reagents

The N=N double bond within the diazirine ring can be susceptible to cleavage by certain highly reactive reagents. Recent research has demonstrated that organometallic compounds, such as specific diborane(4) (B1213185) reagents, can react with 3H-diazirines to induce a complete cleavage of the N=N bond. rsc.orgresearchgate.net

In this type of reaction, instead of generating a carbene and dinitrogen, the diazirine ring is opened, and one of the nitrogen atoms is incorporated into the organometallic framework. rsc.orgresearchgate.net For example, the reaction of a diazirine with an o-carborane-fused diborane(4) results in the insertion of a single nitrogen atom into the boron-boron bond. rsc.orgresearchgate.net

This reactivity represents a departure from the canonical photochemical pathway and opens up new avenues for the use of diazirines in synthetic chemistry, particularly for the construction of novel nitrogen-containing inorganic or organometallic heterocyclic systems. Mechanistic studies, including DFT calculations, suggest a concerted mechanism involving the cleavage of both the B-B and N=N bonds. nih.gov While much of the research has focused on other substituted diazirines, the principles are expected to be applicable to this compound, offering potential routes to new borylnitrogen compounds.

Computational and Theoretical Chemistry Studies on 3 4 Bromophenyl 3h Diazirine

Electronic Structure and Stability Calculations of the Diazirine Ring System

The 3H-diazirine ring is a three-membered heterocycle characterized by significant ring strain, which is a key determinant of its reactivity. Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods like coupled cluster theory [CCSD(T)], have provided a detailed picture of the electronic structure and stability of the diazirine core.

High-level ab initio calculations on the parent 3,3H-diazirine (c-CH₂N₂) reveal a highly strained ring with a small

The stability of the diazirine ring is significantly influenced by the electronic nature of its substituents. In the case of 3-(4-bromophenyl)-3H-diazirine, the bromine atom acts as an electron-withdrawing group through inductive effects, which can impact the stability of the diazirine ring. Computational studies have shown that electron-withdrawing groups on the aryl ring can enhance the stability of the diazirine against ambient light-mediated decomposition. nih.gov This increased stability is crucial for the practical handling and application of these photoaffinity probes.

| Parameter | Value | Computational Method |

|---|---|---|

| C-N Bond Length | 1.480 Å | CCSD(T)/cc-pVQZ |

| N=N Bond Length | 1.230 Å | CCSD(T)/cc-pVQZ |

| <NCN Bond Angle | 49.1° | CCSD(T)/cc-pVQZ |

| Dipole Moment | 1.95 Debye | CCSD(T)/cc-pVQZ |

Detailed Mapping of Photochemical and Thermal Reaction Coordinates

One of the most significant applications of computational chemistry in the study of this compound is the detailed mapping of its reaction coordinates upon photochemical or thermal activation. These processes lead to the extrusion of molecular nitrogen and the formation of a highly reactive carbene intermediate, which is the basis for their use in photoaffinity labeling. rsc.orgnih.gov

Photochemical Decomposition: Upon irradiation with UV light, typically around 350-365 nm, the diazirine molecule is excited to a singlet excited state (S1). rsc.orgthieme-connect.com Computational studies have modeled this process, showing that the S1 state can decay through several pathways. The primary pathway involves the cleavage of the C-N bonds and the release of dinitrogen (N₂) to form the corresponding carbene, in this case, 4-bromophenylcarbene. An alternative pathway is the isomerization to a linear diazo intermediate (4-bromophenyldiazomethane), which can also be photolytically converted to the carbene. semanticscholar.org Recent studies have revealed a two-step pathway with the sequential generation of diazo and carbene intermediates. nih.govnih.gov

Thermal Decomposition: this compound can also be decomposed by heat. Computational studies have been instrumental in determining the activation energies (ΔG‡) for this process. The thermal decomposition can also proceed through either direct carbene formation or isomerization to the diazo compound. nih.govresearchgate.net The electronic nature of the substituent on the phenyl ring has a profound effect on the activation temperature. Electron-donating groups tend to lower the activation temperature, while electron-withdrawing groups, such as the bromo group, increase the thermal stability of the diazirine. This is attributed to the stabilization or destabilization of the transition state leading to N₂ extrusion. nih.gov A strong positive correlation has been observed between experimentally determined onset temperatures for decomposition and the calculated activation free energies. nih.gov

| Substituent (R) on 3-phenyl-3-(trifluoromethyl)-3H-diazirine | ΔG‡ (kJ mol⁻¹) |

|---|---|

| 4-OCH₃ | 120.3 |

| 4-H | 128.7 |

| 4-NO₂ | 132.8 |

Note: The data in the table is for 3-phenyl-3-(trifluoromethyl)-3H-diazirine derivatives to illustrate the electronic effects on activation energy as detailed in the cited literature. nih.gov

Prediction of Spectroscopic Signatures and Conformational Dynamics

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in their experimental characterization.

UV-Visible Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to calculate the electronic absorption spectra of molecules. For aryl diazirines, the characteristic absorption band in the near-UV region (around 320-410 nm) is of particular interest as it is used for their photoactivation. nih.gov Computational studies have shown that the position of this absorption maximum (λmax) is sensitive to the electronic nature of the substituents on the aryl ring. Electron-donating groups cause a bathochromic (red) shift, moving the absorption to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift. rsc.org This tunability of the absorption wavelength is a key aspect in the design of diazirine-based probes for specific applications, especially in biological systems where longer wavelengths are desirable to minimize damage to cells and tissues. rsc.org

NMR Spectroscopy: The calculation of nuclear magnetic resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method can be a valuable tool for structure elucidation. scielo.org.za For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm the structure.

Conformational Dynamics: Due to the rigid nature of the diazirine ring and the phenyl group, the conformational dynamics of this compound are limited. The primary conformational freedom is the rotation around the single bond connecting the diazirine carbon to the phenyl ring. Computational studies can map the potential energy surface of this rotation to identify the most stable conformation and the energy barriers between different rotamers.

| Substituent (R) on 3-phenyl-3-(trifluoromethyl)-3H-diazirine | Calculated λmax (nm) |

|---|---|

| 4-OCH₃ | ~372 |

| 4-H | ~350 |

| 4-NO₂ | ~340 |

Note: The λmax values are approximate and based on trends reported in the literature for substituted 3-phenyl-3-(trifluoromethyl)-3H-diazirines. nih.gov

Rational Design Principles for Next-Generation Diazirine-Based Reagents

A major outcome of computational and theoretical studies on aryl diazirines is the establishment of rational design principles for the development of new and improved reagents for applications such as photoaffinity labeling. harvard.edunih.govresearchgate.netnih.gov By understanding the structure-property relationships at a molecular level, chemists can tailor the properties of diazirine-based probes to meet specific experimental needs.

Key design principles derived from computational studies include:

Tunability of Activation Wavelength: As established through TD-DFT calculations, the absorption maximum of aryl diazirines can be tuned by modifying the electronic properties of the aryl ring. This allows for the design of probes that can be activated by specific wavelengths of light, including longer wavelengths that are more compatible with biological systems. rsc.org

Control of Thermal Stability: By incorporating electron-withdrawing or electron-donating groups, the thermal stability of the diazirine can be precisely controlled. nih.gov This is important for applications where the probe needs to be stable under certain conditions but can be activated on demand.

Modulation of Carbene Reactivity: The electronic properties of the substituent on the aryl ring also influence the properties of the resulting carbene. Computational studies can predict the spin state (singlet vs. triplet) of the carbene and its reactivity towards C-H insertion. nih.gov For example, electron-rich aryl diazirines have been shown to have enhanced efficacy for C-H insertion. rsc.orgnih.gov

Enhanced Stability and Solubility: Computational insights can guide the design of diazirines with improved chemical stability and solubility in aqueous environments, which is crucial for biological applications. For instance, incorporating heteroaromatic rings like pyridine (B92270) or pyrimidine (B1678525) in place of the phenyl ring can enhance stability under ambient light and improve aqueous solubility. nih.gov

Future Directions and Emerging Research Avenues for 3 4 Bromophenyl 3h Diazirine

Development of Advanced Photoreactive Groups with Enhanced Selectivity

Future research could be directed towards modifying the 3-(4-bromophenyl)-3H-diazirine scaffold to create next-generation photoreactive groups with superior selectivity. A primary goal would be to design derivatives that can be activated by longer wavelengths of light to minimize damage to biological systems. semanticscholar.org Furthermore, incorporating functionalities that allow for "two-stage" activation could provide an additional layer of control, enabling more precise targeting of specific cellular components or protein states.

Integration with Novel Analytical and Imaging Techniques

The integration of this compound with cutting-edge analytical and imaging technologies holds significant promise. One potential avenue is its use in conjunction with high-resolution mass spectrometry to map protein-protein interactions and identify binding sites with greater precision. pku.edu.cn Additionally, the development of diazirine-based probes functionalized with fluorescent reporters or other imaging agents could enable the visualization of molecular interactions within living cells in real-time.

Expansion of Synthetic Utility through Novel Reaction Pathways

While the synthetic routes to diazirines are established, there is always room for innovation. Future synthetic efforts could focus on developing more efficient and scalable methods for the preparation of this compound and its derivatives. A key development in the broader field has been the establishment of Suzuki-Miyaura cross-coupling conditions that are compatible with the diazirine moiety, allowing for the straightforward synthesis of a diverse range of photoaffinity probes. sigmaaldrich.comnih.govsigmaaldrich.com Applying and refining such methodologies for the non-fluorinated title compound would be a valuable endeavor.

Unveiling Further Mechanistic Complexities

Upon photoactivation, diazirines generate highly reactive carbenes that can insert into a variety of chemical bonds. mdpi.com While the general mechanism is understood, the specific reactivity of the carbene generated from this compound, particularly in complex biological environments, remains to be elucidated. Recent studies have highlighted the role of diazo isomers as key intermediates in the photoreaction of alkyl diazirines, influencing their cross-linking selectivity. pku.edu.cn Future mechanistic studies could employ advanced spectroscopic and computational methods to investigate the excited state dynamics and intermediate species, leading to a more rational design of photo-crosslinkers.

Contribution to Advanced Chemical Biology Tools for Fundamental Discovery

The ultimate goal of developing novel photoreactive probes is to create powerful tools for fundamental biological discovery. Probes derived from this compound could be employed to identify the cellular targets of bioactive small molecules, map protein interaction networks, and elucidate the structural basis of enzyme function. nih.gov By attaching this photoreactive unit to known drugs or metabolites, researchers could capture their binding partners in a cellular context, providing invaluable insights into their mechanisms of action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(4-bromophenyl)-3H-diazirine, and how can reaction conditions be adjusted to maximize yield?

- Methodology : The synthesis involves reacting 4-bromobenzamidine hydrochloride with aqueous NaOCl in the presence of LiCl and DMSO, followed by purification via silica gel column chromatography. Key adjustments include controlling the stoichiometry of NaOCl (to minimize over-oxidation) and using pentane for extraction to isolate the diazirine product efficiently. Yield improvements are achieved by maintaining reaction temperatures below 0°C during chlorination steps .

- Data : Crude yields typically range from 40–60%, with purity >95% confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy .

Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- <sup>1</sup>H NMR : Look for a singlet near δ 1.8–2.2 ppm corresponding to the diazirine ring protons. Aromatic protons from the 4-bromophenyl group appear as a doublet (δ 7.4–7.6 ppm, J = 8.5 Hz) and a doublet of doublets (δ 7.7–7.9 ppm) .

- IR Spectroscopy : A sharp absorption band at ~1600 cm<sup>-1</sup> confirms the diazirine C=N stretching vibration .

- GC-MS : The molecular ion peak ([M]<sup>+</sup>) at m/z 212 (C7H6BrN2) validates the molecular formula .

Q. How should this compound be stored to ensure stability during experiments?

- Methodology : Store in airtight, light-protected containers at –20°C under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles, as diazirines are prone to photodecomposition and thermal degradation. Purity should be verified via NMR before critical experiments .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in C–H insertion reactions?

- Methodology : The electron-withdrawing bromophenyl group stabilizes the diazirine ring, enhancing photolytic activation. Upon UV irradiation (350–365 nm), the diazirine generates a carbene intermediate that inserts into C–H bonds. Computational studies (e.g., DFT) can model the carbene’s electrophilicity and selectivity for tertiary vs. primary C–H bonds .

- Data : Insertion efficiency varies with solvent polarity; non-polar solvents (e.g., hexane) favor longer carbene lifetimes, increasing yields in hydrophobic systems .

Q. How can this compound be utilized as a photoaffinity probe in protein-ligand interaction studies?

- Methodology : Incorporate the diazirine into ligand analogs via synthetic linkage (e.g., alkyl spacers). UV irradiation crosslinks the ligand to its target protein, enabling identification via SDS-PAGE and mass spectrometry. Controls must include dark samples to rule out non-specific binding .

- Case Study : Diazirine-tagged inhibitors of polyglutamine aggregation were used to map binding sites in Huntington’s disease models, demonstrating the compound’s utility in studying protein misfolding .

Q. What strategies mitigate competing side reactions (e.g., dimerization) during carbene-mediated transformations with this diazirine?

- Methodology :

- Solvent Choice : Use low-dielectric solvents (e.g., toluene) to reduce carbene dimerization.

- Additives : Introduce radical scavengers (e.g., TEMPO) to suppress unwanted radical pathways.

- Concentration Control : Dilute reaction conditions (<0.1 mM) minimize intermolecular interactions .

Q. How does the bromine substituent influence the compound’s spectroscopic properties and reactivity compared to non-halogenated analogs?

- Methodology : The bromine atom increases spin-orbit coupling, enhancing intersystem crossing rates observed in time-resolved spectroscopy. This alters the carbene’s triplet-to-singlet ratio, impacting reaction pathways. Comparative studies with 3-phenyl-3H-diazirine show bromine reduces carbene lifetime by 20–30% .

Methodological Best Practices

- Synthesis : Optimize NaOCl addition rate to prevent over-oxidation of the diazirine ring .

- Characterization : Combine <sup>1</sup>H NMR with <sup>13</sup>C DEPT-135 to resolve overlapping signals in aromatic regions .

- Applications : For photoaffinity labeling, calibrate UV exposure time to balance crosslinking efficiency and sample degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.